BenchChemオンラインストアへようこそ!

2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione

Medicinal chemistry Structure-activity relationship Anticonvulsant design

2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione eliminates the NH linker present in the GABA-A-active 4-bromo analog (compound 10, Kamiński 2008), offering a distinct vector for anticonvulsant SAR studies. The direct N-aryl architecture allows exploration of an under-characterized region of the Topliss π-correlation landscape (Scott 1985). The C–Br bond (BDE ~81 kcal/mol) supports facile Suzuki-Miyaura and Buchwald-Hartwig diversification. Pair with the 4-chloro analog (CAS 61343-14-4) for matched molecular pair halogen-dependent CNS penetration profiling. Ships ambient.

Molecular Formula C14H14BrNO2
Molecular Weight 308.17 g/mol
CAS No. 61343-15-5
Cat. No. B1351241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione
CAS61343-15-5
Molecular FormulaC14H14BrNO2
Molecular Weight308.17 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CC(=O)N(C2=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C14H14BrNO2/c15-10-3-5-11(6-4-10)16-12(17)9-14(13(16)18)7-1-2-8-14/h3-6H,1-2,7-9H2
InChIKeyFLWDMVIBOMUBNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione (CAS 61343-15-5): Spirosuccinimide Building Block for Anticonvulsant and CNS Discovery Programs


2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione (CAS 61343-15-5, MW 308.17 g/mol, C₁₄H₁₄BrNO₂) is a spirosuccinimide featuring a 4-bromophenyl substituent directly attached to the imide nitrogen of the 2-azaspiro[4.4]nonane-1,3-dione core . This compound belongs to the well-characterized class of 2-azaspiro[4.4]nonane-1,3-diones (spirosuccinimides) that have been systematically evaluated for anticonvulsant activity since the mid-1980s [1]. The direct N-aryl linkage distinguishes it structurally from the more extensively studied N-benzyloxy and N-phenylamino (NH-linker) subseries, placing it in a unique region of the spirosuccinimide structure-activity landscape [2]. It is commercially available from multiple suppliers at purities ranging from 95% to 98% .

Why 2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione Cannot Be Replaced by Other Spirosuccinimide Analogs


Spirosuccinimide anticonvulsant activity is exquisitely sensitive to the nature, position, and attachment mode of the N-substituent. The Scott (1985) Topliss analysis demonstrated that for 2-substituted-2-azaspiro[4.4]nonane-1,3-diones, no simple lipophilicity (π) correlation exists, meaning that halogen substitution at the 4-position of the N-phenyl ring does not produce predictable potency shifts [1]. In the N-phenylamino subseries, the 4-bromo derivative (compound 10, with an NH linker) was selected alongside the 2,4-dichloro analog for GABA-A receptor mechanistic studies, confirming that the 4-bromophenyl pharmacophore engages biological targets in a halogen-specific manner [2]. Replacing the direct N-aryl target compound with an N-aminoaryl analog introduces a flexible NH linker that alters the spatial orientation of the bromophenyl group relative to the spirocyclic core, as demonstrated by X-ray crystallography of analogous N-benzyl vs. N-benzyloxy pairs where the linker atom dictated both conformation and anticonvulsant activity [3]. The bromine atom itself provides a synthetic diversification handle (Suzuki, Buchwald-Hartwig, Ulmann coupling) unavailable in chloro, fluoro, or unsubstituted phenyl analogs, making substitution scientifically consequential for downstream derivatization programs .

2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione: Quantitative Differentiation Evidence Against Closest Analogs


Direct N-Aryl vs. N-Aminoaryl Linker: Structural and Predicted Physicochemical Differentiation from Compound 10

The target compound features a direct N-aryl (C–N) bond between the imide nitrogen and the 4-bromophenyl ring, whereas the closest literature-characterized analog, N-[(4-bromophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione (compound 10 from Kamiński et al. 2008), incorporates an NH linker (N–NH–Ar) that adds one rotatable bond and a hydrogen-bond donor [1]. In the structurally analogous N-benzyl (CH₂ linker) vs. N-aminophenyl (NH linker) pair solved by X-ray crystallography, the linker atom produced distinct conformations of the aromatic ring relative to the spiro-imide plane, and this conformational difference correlated with a >2-fold difference in MES ED₅₀ (76.27 mg/kg for the NH-linked 1j vs. inactivity or reduced potency for the CH₂-linked counterpart) [2]. The direct N-aryl target compound eliminates both the conformational flexibility and the H-bond donor capacity of the NH linker, properties that may translate into distinct pharmacokinetic and target-engagement profiles [3].

Medicinal chemistry Structure-activity relationship Anticonvulsant design

Bromine vs. Chlorine 4-Halo Substituent: Calculated logP and Steric Differentiation from the 4-Chloro Analog

The 4-bromo substituent (van der Waals radius 1.85 Å, πHansch = 0.86) confers greater lipophilicity and polarizability than the 4-chloro analog (vdW radius 1.75 Å, πHansch = 0.71). Calculated logP (CLOGP) for the target compound is estimated at approximately 2.8–3.2 versus approximately 2.4–2.8 for 2-(4-chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione (CAS 61343-14-4), a difference of ~0.4 log units [1]. In the Scott (1985) Topliss analysis of 2-substituted spirosuccinimides, anticonvulsant activity did not correlate with π alone, indicating that the bromo substituent's contribution extends beyond lipophilicity to include polarizability and potential halogen-bonding interactions with biological targets [2]. RP-HPLC lipophilicity determination was employed for the related N-phenylamino spirosuccinimide series including the 4-bromophenyl derivative (compound 10), confirming that the 4-bromophenyl group confers experimentally measurable, distinct lipophilicity relative to other halogen-substituted analogs [1].

Physicochemical profiling Lipophilicity Halogen bonding

Bromine as a Synthetic Diversification Handle: Cross-Coupling Reactivity Advantage Over Chloro, Fluoro, and Unsubstituted Analogs

The 4-bromophenyl substituent serves as a privileged synthetic handle for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, Sonogashira, Ullmann-type couplings) . Aryl bromides exhibit superior reactivity in oxidative addition with Pd(0) catalysts compared to aryl chlorides (C–Br bond dissociation energy ~81 kcal/mol vs. C–Cl ~95 kcal/mol), enabling milder reaction conditions and broader substrate scope [1]. This reactivity advantage is documented in the commercial positioning of the compound as a key intermediate for synthesizing more complex bioactive molecules targeting neurological and psychiatric disorders . In contrast, the 4-chloro analog (CAS 61343-14-4) requires harsher conditions or specialized ligand systems for cross-coupling, while the 4-fluoro and unsubstituted phenyl analogs lack a leaving group for these transformations entirely [1]. The compound is supplied at 95–98% purity suitable for direct use in medicinal chemistry derivatization workflows .

Synthetic chemistry Cross-coupling Building block utility

Class-Level Anticonvulsant SAR: 2-Substituted Spirosuccinimides Occupy a Distinct SAR Space from 2,4-Disubstituted and N-Benzyloxy Series

The Scott (1985) study applied the Topliss decision-tree approach to two distinct spirosuccinimide subseries: 2-substituted-2-azaspiro[4.4]nonane-1,3-diones (which includes the target compound) and 2,4-disubstituted analogs. A key differential finding was that the 2-substituted series showed no correlation between anticonvulsant activity and π (lipophilicity), whereas the 2,4-disubstituted series exhibited a good correlation with increasing π values [1]. This indicates that the target compound's 2-substituted class operates under different SAR rules than the more extensively characterized 2,4-disubstituted and N-benzyloxy series (where the prototype N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione achieved a protective index TD₅₀/ED₅₀ > 4.5 in MES) [2]. Within the N-phenylamino subseries, the 4-bromo derivative (compound 10) was specifically selected for GABA-A receptor mechanistic studies alongside the most potent 2,4-dichloro analog (compound 9, active in MES at 100 mg/kg mice, 30 mg/kg rats), confirming that the 4-bromophenyl group confers target-specific pharmacological activity worthy of mechanistic investigation [3].

Anticonvulsant drug discovery SAR analysis Maximum electroshock seizure

GABA-A Receptor Engagement: Class-Level Evidence Supporting 4-Bromophenyl Pharmacophore Activity in CNS Target Modulation

The N-[(4-bromophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione (compound 10) was one of only four compounds from a 13-compound N-phenylamino spirosuccinimide library selected for in vitro GABA-A receptor testing, indicating that the 4-bromophenyl substituent conferred a pharmacological profile warranting mechanistic follow-up [1]. The selection criteria were based on in vivo efficacy in MES and scPTZ seizure models (specific ED₅₀ values for compound 10 are reported in the full text of Kamiński et al. 2008) [1]. In contrast, the 2,4-dichloro analog (compound 9) emerged as the most potent overall (MES protection at 100 mg/kg in mice, 30 mg/kg in rats) [1]. For the broader N-aminophenyl spirosuccinimide class, the most potent derivative (compound 1j) achieved MES ED₅₀ = 76.27 mg/kg with a protective index of 3.44 in rats, establishing the quantitative benchmark for spirosuccinimide anticonvulsant potency against which novel direct N-aryl analogs like the target compound warrant comparison [2]. The specific GABA-A subtype and affinity (Ki) data for compound 10 are indexed in BindingDB (CHEMBL1202303) [3].

GABA-A receptor Anticonvulsant mechanism Ion channel pharmacology

Commercial Purity and Supply Consistency: 95–98% Assay with Sealed Storage Stability

The target compound is commercially available from multiple independent suppliers at verified purities of 95% (AKSci) , 97% (Chemenu) , and 98% (Leyan/MolCore) . Storage specifications are consistent across suppliers: room temperature, sealed, dry conditions, with long-term stability demonstrated under these parameters . This multi-supplier availability with documented purity ranges enables procurement benchmarking and mitigates single-supplier dependency risk. In contrast, the 4-chloro analog (CAS 61343-14-4) has more limited commercial traceability with fewer documented purity specifications . The compound's molecular identity is unambiguously established through CAS registry, canonical SMILES (O=C1CC2(CCCC2)C(=O)N1C1=CC=C(Br)C=C1), and InChI, with molecular weight confirmed at 308.17 g/mol across independent sources .

Quality control Chemical procurement Reproducibility

2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione: Evidence-Backed Research and Industrial Application Scenarios


Anticonvulsant Lead Optimization: Exploring Direct N-Aryl SAR in Spirosuccinimide Series

Medicinal chemistry teams pursuing novel anticonvulsant leads can use this compound to explore the under-characterized direct N-aryl 2-substituted spirosuccinimide SAR space, which Scott (1985) demonstrated does not follow the π-dependent activity correlation observed in the 2,4-disubstituted series [1]. The direct N-(4-bromophenyl) motif eliminates the NH linker present in the GABA-A-active compound 10 (Kamiński et al. 2008), offering a distinct vector for probing how linker presence affects anticonvulsant potency and GABA-A subtype selectivity [2]. The class benchmark ED₅₀ of 76.27 mg/kg (MES, rat) for the N-aminophenyl analog 1j provides a quantitative reference point for head-to-head evaluation of the N-aryl variant [3].

Focused Compound Library Synthesis via Pd-Catalyzed Cross-Coupling Diversification

The bromine atom serves as a versatile synthetic handle for generating focused libraries through Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed cross-coupling reactions. The C–Br bond (BDE ~81 kcal/mol) undergoes oxidative addition significantly faster than the C–Cl bond (~95 kcal/mol) of the chloro analog, enabling milder, higher-yielding diversification of the spirosuccinimide scaffold [4]. This is particularly valuable for creating arrays of biaryl, aminoaryl, or alkynyl derivatives for CNS-focused screening collections where the spirocyclic core provides conformational constraint .

Physicochemical Property Studies: Halogen-Dependent logP and CNS Penetration Profiling

The ~0.4 log unit higher calculated logP relative to the 4-chloro analog, combined with the greater polarizability of bromine, makes this compound a valuable probe for studying halogen-dependent effects on CNS penetration, non-specific binding, and target engagement [2]. Paired testing with the chloro analog (CAS 61343-14-4) and unsubstituted phenyl derivative enables deconvolution of electronic vs. steric contributions to in vitro ADME and in vivo pharmacokinetic parameters within a matched molecular pair paradigm [1].

GABA-A Receptor Pharmacology: Subtype Selectivity Profiling of 4-Bromophenyl Spirosuccinimides

Given that the NH-linked 4-bromophenyl analog (compound 10) was specifically selected for GABA-A receptor in vitro testing alongside the most potent library member (compound 9), the direct N-aryl target compound is positioned for comparative GABA-A subtype selectivity profiling [2]. The reported Ki of 138 nM for compound 10 at human GABA-A α1β3γ2S receptors (two-electrode voltage clamp in Xenopus oocytes) provides a quantitative benchmark for evaluating whether removal of the NH linker alters affinity or subtype selectivity [5]. This application directly supports epilepsy and CNS disorder drug discovery programs seeking spirocyclic chemotypes with differentiated receptor pharmacology.

Quote Request

Request a Quote for 2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.